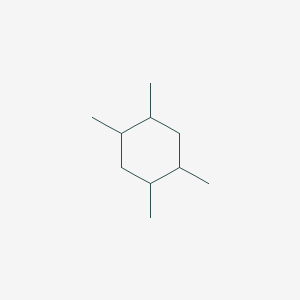

1,2,4,5-Tetramethylcyclohexane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetramethylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-7-5-9(3)10(4)6-8(7)2/h7-10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWAILZUSKHANH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CC1C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891573 | |

| Record name | 1,2,4,5-Tetramethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090-38-2 | |

| Record name | 1,2,4,5-Tetramethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2090-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1,2,4,5-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002090382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhydrodurene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetramethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2,4,5-Tetramethylcyclohexane chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1,2,4,5-Tetramethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of this compound, focusing on its stereoisomerism, conformational analysis, spectroscopic signatures, synthesis, and physical properties. This document is intended to serve as a technical resource for scientists in research and development.

Introduction to this compound

This compound is a saturated cyclic hydrocarbon with the molecular formula C₁₀H₂₀[1][2][3]. Its structure consists of a cyclohexane ring substituted with four methyl groups at positions 1, 2, 4, and 5. The presence of multiple stereocenters gives rise to a variety of stereoisomers, each with distinct three-dimensional arrangements and, consequently, unique chemical and physical properties. A thorough understanding of these properties is crucial for its application in various fields, including as a non-polar solvent and as a building block in organic synthesis. The synonym for this compound is perhydrodurene[4].

Stereoisomerism

The stereochemistry of this compound is complex due to the presence of four chiral centers (carbons 1, 2, 4, and 5). The relative orientations of the four methyl groups (either above or below the plane of the cyclohexane ring) define the different stereoisomers. These are broadly classified into cis and trans isomers, which can exist as enantiomers or meso compounds.

A systematic analysis reveals the following possible stereoisomers:

-

all-cis Isomer: (1R,2S,4R,5S)-1,2,4,5-tetramethylcyclohexane. This isomer is a meso compound due to a plane of symmetry.

-

cis,cis,trans Isomer: This designation can be ambiguous. A more precise nomenclature is required, for instance, (1r,2c,4c,5t)-1,2,4,5-tetramethylcyclohexane, which exists as a pair of enantiomers[5].

-

all-trans Isomer: (1R,2R,4S,5S)-1,2,4,5-tetramethylcyclohexane. This is also a meso compound.

-

Other Diastereomers: Further combinations of cis and trans relationships are possible, leading to additional diastereomeric pairs.

The interconversion between these stereoisomers is not possible without breaking and reforming chemical bonds.

Conformational Analysis

The chemical behavior and stability of the different stereoisomers of this compound are dictated by their preferred conformations. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions.

The relative stability of different chair conformations is primarily determined by steric strain, particularly 1,3-diaxial interactions. The energetic cost of placing a methyl group in an axial position is known as its A-value, which is approximately 1.7 kcal/mol.

Conformational Analysis of the all-cis Isomer

The all-cis isomer has two possible chair conformations that are degenerate (have the same energy). In each conformation, there are two axial and two equatorial methyl groups. The total strain energy due to 1,3-diaxial interactions can be estimated by summing the A-values for the axial methyl groups.

-

Strain Energy Calculation: 2 x (A-value for CH₃) = 2 x 1.7 kcal/mol = 3.4 kcal/mol.

Conformational Analysis of the all-trans Isomer

The all-trans isomer also has two chair conformations. One conformation places all four methyl groups in equatorial positions, while the other places them all in axial positions.

-

All-equatorial Conformer: This conformation has no 1,3-diaxial interactions involving the methyl groups, making it very stable.

-

All-axial Conformer: This conformation is highly unstable due to four axial methyl groups, leading to significant 1,3-diaxial strain.

-

Strain Energy Calculation (all-axial): 4 x (A-value for CH₃) = 4 x 1.7 kcal/mol = 6.8 kcal/mol.

The all-equatorial conformer is overwhelmingly favored at equilibrium.

Physical Properties

The physical properties of this compound vary depending on the specific stereoisomer. The more stable isomers with minimized steric strain generally have higher boiling points and melting points.

| Property | all-cis Isomer | all-trans Isomer | General | Reference |

| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ | C₁₀H₂₀ | [1][2][3] |

| Molecular Weight | 140.27 g/mol | 140.27 g/mol | 140.27 g/mol | [1][2][3] |

| CAS Number | 19903-06-1 | - | 2090-38-2 | [4][6] |

| Boiling Point | 174 °C | ~172-173 °C | 161-173 °C | [5][7][8] |

| Density | 0.812 g/mL | - | - | [8] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of the different stereoisomers of this compound.

¹³C NMR Spectroscopy

The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment and stereochemistry. For methyl-substituted cyclohexanes, the chemical shift of a methyl carbon can indicate whether it is in an axial or equatorial position. Generally, axial methyl groups are shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts[9][10][11][12].

Predicted ¹³C NMR Chemical Shifts (ppm):

| Isomer (Stable Conformer) | Methyl Carbons (Equatorial) | Methyl Carbons (Axial) | Ring Carbons |

| all-cis | ~22-24 | ~18-20 | ~30-45 |

| all-trans | ~22-24 | - | ~30-45 |

¹H NMR Spectroscopy

The proton NMR spectra of these isomers can be complex due to overlapping signals of the methyl and ring protons. The coupling constants between vicinal protons on the cyclohexane ring are dependent on their dihedral angle, which can provide information about the conformation.

Infrared (IR) Spectroscopy

The IR spectra of all isomers will show characteristic C-H stretching and bending vibrations for saturated hydrocarbons. The fingerprint region (below 1500 cm⁻¹) will be unique for each stereoisomer and can be used for identification.

Synthesis

The most common and direct method for the synthesis of this compound is the catalytic hydrogenation of 1,2,4,5-tetramethylbenzene (durene)[7]. This reaction typically yields a mixture of cis and trans isomers, the ratio of which can be influenced by the choice of catalyst and reaction conditions.

Experimental Protocol: Catalytic Hydrogenation of Durene

Objective: To synthesize a mixture of this compound isomers via the catalytic hydrogenation of durene.

Materials:

-

1,2,4,5-Tetramethylbenzene (Durene)

-

5% Rhodium on alumina (Rh/Al₂O₃) catalyst

-

Ethanol (solvent)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Hydrogen gas

Procedure:

-

In a high-pressure reactor, dissolve a known amount of durene in ethanol.

-

Add the Rh/Al₂O₃ catalyst (typically 5-10% by weight of the substrate).

-

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the drop in hydrogen pressure.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The product can be purified by fractional distillation to separate the different isomers.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood due to the use of flammable solvents and high-pressure hydrogen gas. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Chemical Reactivity

As a saturated hydrocarbon, this compound is relatively inert. Its reactivity is primarily limited to free-radical substitution reactions under harsh conditions (e.g., UV light and halogens). The stability of the cyclohexane ring makes it resistant to ring-opening reactions under normal conditions. The presence of multiple methyl groups can sterically hinder reactions at the ring carbons.

Conclusion

This compound is a molecule of significant interest in stereochemistry and conformational analysis. The interplay of its various stereoisomers and their conformational preferences dictates its physical and chemical properties. A thorough understanding of these aspects, as detailed in this guide, is essential for its effective utilization in research and industrial applications.

References

- Cheméo. (n.d.). This compound, cis - Chemical & Physical Properties.

- Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

- Fleming, F. F., et al. (2010). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. NIH Public Access. [Link]

- NIST. (n.d.). Cyclohexane, 1,2,4,5-tetramethyl-. NIST Chemistry WebBook. [Link]

- ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Link]

- ResearchGate. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. [Link]

- Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

- NIST. (n.d.). This compound, cis. NIST Chemistry WebBook. [Link]

- PubChem. (n.d.). This compound, trans. [Link]

- Smith, H. A., & Pennekamp, E. F. H. (1945). The Catalytic Hydrogenation of the Benzene Nucleus. III. The Hydrogenation of Polymethylbenzenes. Journal of the American Chemical Society, 67(2), 279–281. [Link]

- Stenutz. (n.d.). cis,cis,trans-1,2,4,5-tetramethylcyclohexane. [Link]

- PubChem. (n.d.). This compound, cis. [Link]

- NIST. (n.d.). Cyclohexane, 1,2,4,5-tetramethyl-, (1α,2α,4α,5α)-. NIST Chemistry WebBook. [Link]

- NIST. (n.d.). This compound, cis - Gas Chromatography. NIST Chemistry WebBook. [Link]

- NIST. (n.d.). This compound, trans. NIST Chemistry WebBook. [Link]

- PubChem. (n.d.). This compound. [Link]

- Stenutz. (n.d.). all-cis-1,2,4,5-tetramethylcyclohexane. [Link]

- Yuan, Y., et al. (2021). Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts.

- Ferreira, M. (2017). Development of an experimental protocol for benzene hydrogenation catalysts screening and study of the impact of different catalytic properties on the reaction performance. [Link]

- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

- Yamada, Y., et al. (2021). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. MDPI. [Link]

- UCI Department of Chemistry. (n.d.). Chap. 3 Conformational Analysis and Molecular Mechanics. [https://www.chem.uci.edu/~jsnowick/groupweb/files/ undergrad/Chapter%203%20Conformational%20Analysis.

- UCI Department of Chemistry. (n.d.). Calculation of Relative Energies of Conformers and Stereoisomers and Equilibrium Ratios of Products using Molecular Mechanics. [https://www.chem.uci.edu/~jsnowick/groupweb/files/ undergrad/Calculation%20of%20Relative%20Energies%20of%20Conformers.

- Carey, F. A. (n.d.). Chapter 3: Conformations of Alkanes and Cycloalkanes. [Link]

Sources

- 1. Cyclohexane, 1,2,4,5-tetramethyl [webbook.nist.gov]

- 2. This compound, cis [webbook.nist.gov]

- 3. This compound, trans | C10H20 | CID 6427693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C10H20 | CID 92914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis,cis,trans-1,2,4,5-tetramethylcyclohexane [stenutz.eu]

- 6. Cyclohexane, 1,2,4,5-tetramethyl-, (1α,2α,4α,5α)- [webbook.nist.gov]

- 7. Cyclohexane, 1,2,4,5-tetramethyl [webbook.nist.gov]

- 8. all-cis-1,2,4,5-tetramethylcyclohexane [stenutz.eu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Stereoisomers of 1,2,4,5-Tetramethylcyclohexane

An In-Depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted cyclohexanes represent a foundational structural motif in organic chemistry and medicinal chemistry. Their stereochemistry and conformational preferences profoundly influence molecular shape, reactivity, and biological activity. This technical guide provides a comprehensive exploration of the stereoisomers of 1,2,4,5-tetramethylcyclohexane, a model compound for understanding polysubstituted alicyclic systems. We will delve into the principles of stereoisomerism, conduct a rigorous conformational analysis based on steric strain principles, and outline modern analytical methodologies for the separation and characterization of these isomers. This document is intended to serve as a detailed reference for scientists engaged in molecular design, synthesis, and analysis.

Foundational Principles: Stereochemistry in the Cyclohexane Ring

The non-planar nature of the cyclohexane ring is central to its chemistry. To minimize angle strain and torsional strain, the ring predominantly adopts a "chair" conformation.[1][2] In this arrangement, all carbon-carbon bond angles are approximately 109.5°, and all hydrogens on adjacent carbons are perfectly staggered.[3]

The chair conformation possesses two distinct types of substituent positions:

-

Axial (a): Bonds parallel to the principal C3 axis of the ring, alternating "up" and "down".

-

Equatorial (e): Bonds that extend out from the "equator" of the ring.

A critical dynamic feature of the cyclohexane ring is the "ring flip" or "chair-flipping," a rapid interconversion between two chair conformers at room temperature.[1][4] During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[4]

The Energetic Cost of Conformational Preference: A-Values

For a monosubstituted cyclohexane, the two chair conformers are not energetically equivalent.[5] Substituents are generally more stable in the equatorial position to avoid steric hindrance with other axial substituents.[2][6] This destabilizing interaction, known as a 1,3-diaxial interaction , is the primary driver of conformational preference.[7]

The energetic penalty for a substituent occupying an axial position is quantified by its A-value , which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[8] For a methyl group, this value is approximately 1.74 kcal/mol, meaning a conformation with a methyl group in an axial position is 1.74 kcal/mol less stable than its equatorial counterpart.[8][9]

| Substituent | A-Value (kcal/mol) |

| Methyl | ~1.74 |

| Ethyl | ~1.79 |

| Isopropyl | ~2.15 |

| tert-Butyl | ~4.9 |

| -OH | ~0.87 |

| -Br | ~0.43 |

Data sourced from multiple chemical literature sources.[9][10][11]

The

The this compound molecule has four stereogenic centers at carbons 1, 2, 4, and 5. While the 2n rule would suggest 16 possible stereoisomers, the molecule's symmetry reduces this number significantly due to the presence of meso compounds. A systematic analysis reveals a total of seven unique stereoisomers: three meso compounds and two pairs of enantiomers.

We will denote the stereochemistry by the relative orientation of the methyl groups (up or down) from a planar perspective.

-

(1u, 2u, 4u, 5u): All cis. A meso compound.

-

(1u, 2u, 4u, 5d): Chiral. Forms an enantiomeric pair.

-

(1u, 2d, 4u, 5d): trans, trans, trans. A meso compound (possesses a center of inversion).

-

(1u, 2u, 4d, 5d): Chiral. Forms an enantiomeric pair.

-

(1u, 2d, 4d, 5u): trans, cis, trans. A meso compound (possesses a plane of symmetry).

Conformational Analysis and Stability

The relative stability of each stereoisomer is determined by the stability of its most preferred chair conformation. The primary destabilizing factor we will consider is the 1,3-diaxial strain from axial methyl groups. Each axial methyl group contributes approximately 1.74 kcal/mol of strain.[8][9]

Visualization of Conformational Logic

The following diagram illustrates the core principle of conformational analysis: minimizing steric strain by favoring equatorial positions for bulky substituents.

Sources

- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 8. A value - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

Cis and trans isomers of 1,2,4,5-Tetramethylcyclohexane

An In-Depth Technical Guide to the Cis and Trans Isomers of 1,2,4,5-Tetramethylcyclohexane

Abstract

Substituted cyclohexanes represent a cornerstone of stereochemistry, with their conformational preferences dictating molecular shape, stability, and reactivity. The this compound system offers a compelling case study in polysubstitution, where the interplay of steric forces governs the adoption of specific three-dimensional structures. This technical guide provides a comprehensive analysis of the cis and trans isomers of this compound, intended for researchers, chemists, and drug development professionals. We will dissect the conformational landscape of these isomers, elucidate methods for their characterization and synthesis, and present the underlying energetic principles that determine their relative stabilities. This document is structured to build from foundational concepts to specific applications, providing both theoretical grounding and practical insights.

Foundational Principles: The Conformational Dynamics of Cyclohexane

The cyclohexane ring is not a planar hexagon. To achieve the ideal tetrahedral bond angles of approximately 109.5° and minimize torsional strain, it adopts a puckered, three-dimensional structure. The most stable and predominant of these is the chair conformation .[1] In this arrangement, all carbon-carbon bonds are staggered, effectively eliminating torsional strain.[2]

The twelve hydrogen atoms (or substituents) on a cyclohexane ring are not equivalent and are classified into two distinct types:

-

Axial (a): Six bonds that are parallel to the principal axis of the ring, alternating between pointing "up" and "down".

-

Equatorial (e): Six bonds that point outwards from the "equator" of the ring, also alternating between slightly "up" and slightly "down".

A critical dynamic process in cyclohexane chemistry is the ring flip , a rapid interconversion between two chair conformations. During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial.[3] For an unsubstituted cyclohexane ring, these two chair conformers are identical and energetically equivalent.[4] However, when substituents are present, the two conformers are often no longer equal in energy.

The primary determinant of conformational stability in substituted cyclohexanes is steric strain , particularly a phenomenon known as 1,3-diaxial interaction . This refers to the repulsive steric interaction between an axial substituent and the other two axial substituents on the same face of the ring, located three carbons away.[5][6][7] Because equatorial positions are less sterically hindered, substituents, especially bulky ones, preferentially occupy these positions to minimize strain.[4][8]

Stereoisomerism and Conformational Analysis of this compound

The designation of "cis" and "trans" in polysubstituted cyclohexanes describes the relative orientation of substituents with respect to the plane of the ring. For this compound, several stereoisomers are possible. We will focus on the most illustrative examples to understand their conformational preferences.

The All-Cis Isomer: (1α,2α,4α,5α)-1,2,4,5-Tetramethylcyclohexane

In the all-cis isomer, all four methyl groups are on the same side of the ring.[9] To accommodate this, any chair conformation must place two methyl groups in axial positions and two in equatorial positions. The ring flip interconverts these positions, but the resulting conformer is energetically equivalent, with two axial and two equatorial methyl groups.

-

Conformation A: Me groups at C1 (axial), C2 (equatorial), C4 (axial), C5 (equatorial).

-

Conformation B (after ring flip): Me groups at C1 (equatorial), C2 (axial), C4 (equatorial), C5 (axial).

Each of these conformations suffers from significant steric strain due to two axial methyl groups. Each axial methyl group experiences two 1,3-diaxial interactions with axial hydrogens. The presence of multiple axial substituents creates substantial repulsive forces, rendering this isomer considerably less stable than a corresponding trans isomer that can avoid such interactions.

Sources

- 1. Stereochemistry of cyclohexane.pptx [slideshare.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. proprep.com [proprep.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction) [chem.ucla.edu]

- 9. Cyclohexane, 1,2,4,5-tetramethyl-, (1α,2α,4α,5α)- [webbook.nist.gov]

Introduction: The Cyclohexane Scaffold in Molecular Design

An In-Depth Technical Guide to the Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring is a ubiquitous structural motif in organic chemistry, forming the backbone of countless natural products, pharmaceuticals, and synthetic materials. Its non-planar, puckered nature gives rise to a complex conformational landscape that is fundamental to its chemical and biological properties. For researchers in drug development, understanding and predicting the three-dimensional structure of cyclohexane-containing molecules is paramount, as the specific spatial arrangement of substituents dictates molecular recognition, binding affinity to biological targets, and overall pharmacological efficacy.[1]

This guide serves as a technical resource for scientists and researchers, providing a deep dive into the principles governing the conformational preferences of substituted cyclohexanes. We will move beyond simple heuristics to explore the energetic rationale behind these preferences, from the foundational concept of the chair conformation to the nuanced interplay of steric, electronic, and stereoelectronic effects. By integrating theoretical principles with proven experimental and computational workflows, this document aims to equip the reader with the knowledge to confidently analyze, predict, and engineer the conformational behavior of these critical molecular scaffolds.

Part 1: The Dynamic Cyclohexane Ring: Chair Conformation and Ring Inversion

The conformational flexibility of the cyclohexane ring is centered around its most stable arrangement: the chair conformation. This structure elegantly minimizes two primary sources of energetic strain:

-

Angle Strain: The bond angles are approximately 109.5°, very close to the ideal tetrahedral angle, thus avoiding the strain inherent in a planar hexagon.

-

Torsional Strain: All carbon-carbon bonds are perfectly staggered when viewed along any C-C axis, eliminating the eclipsing interactions that destabilize other conformations.

Within the chair conformation, substituents can occupy two distinct types of positions: six axial positions, which are parallel to the principal C3 axis of the ring, and six equatorial positions, which point out from the "equator" of the ring.

A crucial feature of the cyclohexane ring is its dynamic nature. At room temperature, it undergoes a rapid "ring inversion" or "chair flip," a process that interconverts two chair conformations.[2] During this flip, all axial positions become equatorial, and all equatorial positions become axial. For unsubstituted cyclohexane, these two chairs are identical and exist in a 1:1 ratio. However, the introduction of even a single substituent breaks this degeneracy, making one chair conformation more stable than the other.

Caption: Energy profile for cyclohexane ring inversion.

Part 2: Monosubstituted Cyclohexanes and the Quantitative A-Value

When a substituent replaces a hydrogen atom on the ring, the two chair conformers are no longer energetically equivalent.[3][4] The conformation where the substituent occupies an equatorial position is generally more stable than the one where it is axial.

The Origin of Conformational Preference: 1,3-Diaxial Interactions

The primary reason for the equatorial preference is steric strain, specifically 1,3-diaxial interactions . An axial substituent is positioned in close proximity to the two other axial hydrogens (or substituents) on the same face of the ring, located at the C3 and C5 positions relative to the substituent at C1.[5][6][7] This steric clash, which is a form of van der Waals repulsion, destabilizes the axial conformer. This interaction is analogous to the gauche interaction in butane.[2][8][9] When the substituent is in the equatorial position, it points away from the ring, and this unfavorable interaction is absent.[8][10]

Caption: Steric strain in axial vs. equatorial conformers.

The A-Value: A Quantitative Measure of Steric Bulk

The energy difference between the axial and equatorial conformers is quantified by the A-value , which is the Gibbs free energy change (ΔG°) for the equilibrium where the substituent moves from the equatorial to the axial position.[11][12] A larger A-value signifies a stronger preference for the equatorial position and is often used as a proxy for the effective steric size of a substituent.[11] These values are crucial for predicting the conformational equilibrium of more complex molecules.

The equilibrium constant (K) can be calculated from the A-value (ΔG°) using the equation ΔG° = -RTlnK, which allows for the determination of the relative population of each conformer at a given temperature.[5][9]

| Substituent (X) | A-Value (kcal/mol) | Notes on Causality |

| -F | 0.24 | Small atomic radius and long C-F bond minimize steric clash. |

| -Cl | 0.4 | Larger than F, but increasing bond length mitigates some strain.[12] |

| -Br | 0.43 | Balance of increased atomic size and longer C-Br bond length.[12] |

| -I | 0.4 | Longest C-X bond significantly reduces 1,3-diaxial interactions. |

| -CN | 0.2 | Linear shape minimizes steric interactions with axial hydrogens.[10] |

| -OH | 0.6 - 0.9 | Small but sensitive to hydrogen-bonding solvents.[13] |

| -OCH₃ | 0.7 | Similar to OH, with free rotation minimizing steric profile. |

| -CH₃ (Methyl) | 1.74 - 1.8 | The standard reference; significant 1,3-diaxial interactions.[2][14] |

| -CH₂CH₃ (Ethyl) | 1.79 - 2.0 | Similar to methyl as the ethyl group can rotate to place the terminal methyl away from the ring.[12] |

| -CH(CH₃)₂ (Isopropyl) | 2.15 - 2.2 | Increased bulk, but rotation still possible to minimize strain.[12] |

| -C(CH₃)₃ (tert-Butyl) | > 4.5 | Extremely bulky; rotation cannot relieve the severe 1,3-diaxial strain. Acts as a "conformational lock".[3][15] |

| -C₆H₅ (Phenyl) | 3.0 | Large and planar; forces a specific orientation to minimize clashes. |

| -COOH | 1.2 | Moderately bulky. |

| -Si(CH₃)₃ | 2.5 (experimental) | Despite being larger than carbon, the longer C-Si bond reduces the A-value compared to t-butyl.[16] |

Note: A-values are derived from various sources and can vary slightly based on experimental conditions.[12][13]

Part 3: Analyzing Disubstituted Cyclohexanes

The analysis of disubstituted cyclohexanes requires considering the stereochemical relationship (cis/trans) and the positions of the substituents (1,2-, 1,3-, or 1,4-).[4][14] The stability of a given conformer is determined by summing all the energetic contributions, including 1,3-diaxial interactions and, in some cases, gauche interactions between the substituents themselves.

As a general rule, the most stable conformation will be the one that places the largest possible number of substituents, particularly the bulkiest ones, in equatorial positions.[17]

| Substitution Pattern | Cis/Trans Isomer | More Stable Chair Conformer | Energetic Rationale |

| 1,2-Disubstituted | Cis | Axial-Equatorial (a,e) | Both chair flips result in an (a,e) conformation. The two conformers are equivalent if substituents are identical. |

| Trans | Di-equatorial (e,e) | The alternative di-axial (a,a) conformer suffers from severe 1,3-diaxial strain for both groups.[9] The (e,e) conformer has a gauche interaction between the substituents. | |

| 1,3-Disubstituted | Cis | Di-equatorial (e,e) | The alternative di-axial (a,a) conformer has severe 1,3-diaxial interactions for both groups, plus a repulsive interaction between the two axial groups. |

| Trans | Axial-Equatorial (a,e) | Both chair flips result in an (a,e) conformation. The bulkiest group will preferentially occupy the equatorial position. | |

| 1,4-Disubstituted | Cis | Axial-Equatorial (a,e) | Both chair flips result in an (a,e) conformation. The bulkiest group will preferentially occupy the equatorial position. |

| Trans | Di-equatorial (e,e) | The alternative di-axial (a,a) conformer is highly unstable due to 1,3-diaxial interactions for both groups. |

While A-values are often additive, this principle can break down, especially in systems with strong intramolecular electrostatic interactions, such as 1,4-dihalocyclohexanes, where the diaxial conformer can be unexpectedly stabilized.[18]

Part 4: Advanced Concepts Beyond Simple Sterics

While steric hindrance is the dominant factor in many systems, a comprehensive analysis requires consideration of more subtle electronic and stereoelectronic effects.

The Anomeric Effect

The anomeric effect describes the thermodynamic preference for an electronegative substituent at a carbon adjacent to a heteroatom (like oxygen) in a heterocyclic ring to occupy the axial position, contrary to what would be expected from steric considerations alone.[19]

The primary explanation for this phenomenon is a stereoelectronic interaction involving hyperconjugation. The lone pair of electrons on the ring heteroatom (in an anti-periplanar orientation) can donate electron density into the antibonding (σ) orbital of the adjacent axial C-X bond. This n → σ interaction stabilizes the axial conformer and is geometrically precluded for the equatorial substituent. This effect is critical in carbohydrate chemistry and the design of heterocyclic drugs.[20][21]

Allylic 1,3-Strain (A(1,3) Strain)

Allylic strain is a destabilizing steric interaction that occurs in molecules containing an alkene. Specifically, A(1,3) strain arises from the interaction between a substituent on one end of a double bond and an allylic substituent on the other end.[22] In the context of cyclohexenes, this manifests as steric repulsion between a substituent on the double bond and a pseudo-axial substituent on the allylic carbon, influencing the half-chair conformation of the ring. This type of strain is a powerful tool used by synthetic chemists to control stereoselectivity in reactions.[22][23]

Part 5: Methodologies for Conformational Analysis

Determining the conformational equilibrium of a substituted cyclohexane requires a combination of experimental techniques and computational modeling.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental tool for studying conformational dynamics.[24] At room temperature, the rapid ring inversion of cyclohexane averages the signals for axial and equatorial protons. However, by cooling the sample to a sufficiently low temperature (e.g., below -80 °C), this interconversion can be slowed on the NMR timescale, allowing for the observation and quantification of individual conformers.[25][26]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample of the substituted cyclohexane in a suitable low-freezing solvent (e.g., deuterated toluene, CS₂, or a mixture like CHClF₂/CHCl₂F).

-

Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to observe the time-averaged signals.

-

Variable Temperature (VT) NMR: Gradually lower the temperature of the NMR probe in increments (e.g., 10 °C). Acquire a spectrum at each temperature to observe the broadening and eventual splitting of signals as the ring flip slows.

-

Low-Temperature "Freeze-Out": Cool the sample to a temperature where the interconversion is negligible (the "coalescence temperature" has been passed), and sharp, distinct signals for both the axial and equatorial conformers are visible.

-

Signal Assignment and Integration: Identify the signals corresponding to each conformer. Axial and equatorial protons can often be distinguished by their chemical shifts and, more definitively, by their coupling constants (³J). A large coupling constant (³J ≈ 10-13 Hz) is characteristic of an axial-axial relationship, whereas smaller couplings (³J ≈ 2-5 Hz) indicate axial-equatorial or equatorial-equatorial relationships.

-

Equilibrium Constant Calculation: Carefully integrate the well-resolved signals corresponding to the major (equatorial) and minor (axial) conformers. The equilibrium constant is the ratio of these integrals: K = [Equatorial] / [Axial].

-

Free Energy Calculation: Use the equilibrium constant to calculate the Gibbs free energy difference (A-value) using the equation: ΔG° = -RTln(K) , where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

Caption: Experimental workflow for NMR-based conformational analysis.

Computational Chemistry Workflow

Computational methods provide invaluable insights, allowing for the prediction of conformational energies without synthesizing the compound. They are essential for validating experimental results and exploring systems that are difficult to study empirically.[27][28]

Step-by-Step Methodology:

-

Structure Building: Construct the 3D structure of the substituted cyclohexane using molecular modeling software (e.g., Avogadro, Maestro).

-

Conformational Search: Perform an initial conformational search using a computationally inexpensive method like Molecular Mechanics (e.g., MMFF94, AMBER) to identify all low-energy minima, including various chair and twist-boat forms.

-

Geometry Optimization: Take the lowest energy conformers (typically the axial and equatorial chairs) and perform a full geometry optimization using a more robust method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)).[29]

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

High-Accuracy Energy Calculation (Optional but Recommended): For highly accurate results, perform a single-point energy calculation on the DFT-optimized geometries using a high-level ab initio method like Coupled Cluster (e.g., CCSD(T)) with a large basis set.[30]

-

Gibbs Free Energy Calculation: Combine the electronic energy with the ZPVE and thermal corrections (enthalpy and entropy) from the frequency calculation to obtain the Gibbs free energy (G) for each conformer.

-

Population Analysis: Calculate the energy difference (ΔG°) between the conformers and use the Boltzmann distribution to predict their relative populations at a given temperature.

Caption: A typical computational workflow for conformational analysis.

Conclusion

The conformational analysis of substituted cyclohexanes is a cornerstone of modern stereochemistry and a critical skill for professionals in drug discovery and materials science. The preference of a substituent for the equatorial position is a powerful guiding principle, driven primarily by the avoidance of destabilizing 1,3-diaxial steric interactions. This preference can be quantified using the A-value, which serves as a reliable predictor of conformational equilibrium. However, a complete understanding requires an appreciation for more complex phenomena, such as the anomeric and allylic effects, which can override simple steric arguments. By combining the empirical power of low-temperature NMR spectroscopy with the predictive capabilities of computational chemistry, researchers can achieve a comprehensive and accurate picture of the three-dimensional nature of these vital chemical entities, paving the way for more rational and effective molecular design.

References

- Mandal, K. K. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College.

- Csinos, A., & Csizmadia, I. G. (2005). Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect. The Journal of Physical Chemistry A, 109(40), 9046-9054.

- Chemistry LibreTexts. (2023, August 5). 4.4: Conformations of Disubstituted Cyclohexanes.

- Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes. Organic Chemistry Class Notes.

- Fiveable. (n.d.). Conformations of Monosubstituted Cyclohexanes. Organic Chemistry Class Notes.

- Wikipedia. (n.d.). A value.

- University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Anomeric effect.

- University of Calgary. (n.d.). Ch25: Anomeric effect.

- Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes.

- Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes.

- Chemistry LibreTexts. (2021, August 21). 3.3: Conformational analysis of cyclohexanes.

- Reusch, W. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.

- Chemistry LibreTexts. (2020, May 30). 4.8: Conformations of Monosubstituted Cyclohexanes.

- Vila, J. A., & Scheraga, H. A. (2010). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. Journal of Molecular Structure: THEOCHEM, 942(1-3), 51-55.

- OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry.

- Soderberg, T. (n.d.). 4.7 Conformations of Monosubstituted Cyclohexanes. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries.

- St-Jacques, M., & Bernard, M. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47(3), 429-433.

- Schlegel, H. B., & Wolfe, S. (2005). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. The Journal of Physical Chemistry A, 109(40), 9046–9054.

- University of Wisconsin-Madison. (n.d.). Table of A-Values. CHEM 330 handout.

- Reusch, W. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry.

- Lumen Learning. (n.d.). Monosubstituted Cyclohexanes. MCC Organic Chemistry.

- Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes.

- StudySmarter. (2023, October 14). Conformational Analysis of Cyclohexane: Examples & Changes.

- Slideshare. (n.d.). Conformational analysis of cyclohexane.

- Sloop, J. C. (2012). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. World Journal of Chemical Education, 1(1), 6-11.

- Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes.

- Chemistry LibreTexts. (2022, July 18). 9.5: Substituted Cyclohexanes.

- Reddit. (2019, November 10). Cyclohexane 'A values' for Substituents. r/chemhelp.

- Slideshare. (n.d.). Year 2 Organic Chemistry Conformational Analysis of Cyclohexane Rings.

- YouTube. (2017, November 28). 06.05 Monosubstituted Cyclohexanes.

- KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I.

- Wikipedia. (n.d.). Allylic strain.

- Anet, F. A. L., & Bourn, A. J. R. (1998). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry, 63(23), 8267-8273.

- AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.

- Li, W., et al. (2018). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 23(1), 163.

- Ovid. (1997). Conformational analysis of six- and.... Journal of Computer-Aided Molecular Design.

- YouTube. (2017, December 28). Computational conformational analysis of cyclohexanes.

- Scribd. (n.d.). Allylic Strain.

- Liu, Y., et al. (2024). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.

- YouTube. (2023, September 8). NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale.

- Massachusetts Institute of Technology. (2007, October 8). Organic Chemistry 5.512.

- Slideshare. (n.d.). Allylic strain.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4.7 Conformations of Monosubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A value - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 14. fiveable.me [fiveable.me]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. reddit.com [reddit.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Illustrated Glossary of Organic Chemistry - Anomeric effect [chem.ucla.edu]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Allylic strain - Wikipedia [en.wikipedia.org]

- 23. Allylic strain | PPTX [slideshare.net]

- 24. auremn.org.br [auremn.org.br]

- 25. sikhcom.net [sikhcom.net]

- 26. m.youtube.com [m.youtube.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 29. m.youtube.com [m.youtube.com]

- 30. Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chair and Boat Conformations of Tetramethylcyclohexane

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications in drug design and materials science where molecular shape dictates function. While the principles governing monosubstituted cyclohexanes are well-established, polysubstituted systems, such as tetramethylcyclohexane, present a far more complex energetic interplay of steric and torsional strains. This guide provides a detailed examination of the conformational preferences of various tetramethylcyclohexane isomers. We will dissect the energetic penalties that govern the stability of chair conformations and explore the conditions under which non-chair forms, specifically the twist-boat, become significantly populated or even predominant. This document combines established stereochemical principles with proven experimental and computational protocols to offer researchers a comprehensive resource for analyzing highly substituted cyclohexane rings.

Foundational Principles of Cyclohexane Conformation

The cyclohexane ring avoids the angle strain of a planar hexagon by adopting puckered three-dimensional conformations.[1] The two most significant conformations on the potential energy surface are the chair and the twist-boat .

-

The Chair Conformation: This is the most stable conformer for unsubstituted cyclohexane, existing as a strain-free structure.[2] All carbon-carbon bonds are perfectly staggered, eliminating torsional strain, and the C-C-C bond angles are near the ideal tetrahedral angle of 109.5°, eliminating angle strain.[3] Substituents on a chair can occupy two distinct positions: axial (parallel to the C3 axis of the ring) and equatorial (pointing out from the ring's equator).[4] Through a process called ring inversion or "chair flip," axial and equatorial positions interconvert.[5]

-

The Boat and Twist-Boat Conformations: The symmetrical "boat" conformation is a high-energy transition state, not a stable minimum.[6] It is destabilized by two primary factors: torsional strain from four eclipsed C-C bonds and a severe steric interaction between the two "flagpole" hydrogens pointing towards each other.[7] By twisting slightly, the boat relieves some of this strain to become the twist-boat (or skew-boat) conformation, which is a true energy minimum, albeit still significantly less stable than the chair in unsubstituted cyclohexane (approx. 5.5 kcal/mol or 23 kJ/mol higher in energy).[6][8]

The general energy profile for cyclohexane's conformational interconversion provides a roadmap for understanding these relationships.

Quantifying Steric Strain in Substituted Cyclohexanes

The stability of a substituted cyclohexane conformer is determined by the sum of its steric interactions. For methyl-substituted rings, three types of strain are paramount:

-

Gauche Butane Interaction (approx. +0.9 kcal/mol): This occurs when two methyl groups on adjacent carbons are in a gauche relationship (60° dihedral angle), such as in an equatorial-equatorial 1,2-disubstituted cyclohexane.[3]

-

1,3-Diaxial H/CH₃ Interaction (approx. +0.9 kcal/mol): An axial methyl group experiences steric repulsion with the two other axial hydrogens on the same face of the ring. Each of these interactions adds about 0.9 kcal/mol of strain.[9] Therefore, a single axial methyl group introduces a total strain of 2 * 0.9 = 1.8 kcal/mol. This destabilization energy is known as the substituent's A-value .[2][10]

-

1,3-Diaxial CH₃/CH₃ Interaction (approx. +4.5 to 5.4 kcal/mol): This is a highly destabilizing interaction that occurs when two methyl groups occupy axial positions on the same face of the ring (e.g., in cis-1,3-dimethylcyclohexane).[1] This severe steric clash often dictates the conformational preference of the entire molecule.

These values are additive and allow for a quantitative prediction of the relative energies of different conformers and isomers.

| Interaction Type | Description | Destabilization Energy (kcal/mol) | Destabilization Energy (kJ/mol) |

| A-Value (Methyl) | A single axial methyl group interacting with two axial hydrogens. | ~1.8[5] | ~7.6[9] |

| Gauche (Me/Me) | Two equatorial methyl groups on adjacent carbons. | ~0.9[3] | ~3.8[11] |

| 1,3-Diaxial (Me/Me) | Two axial methyl groups on the same face of the ring. | >4.5[1] | >18.8 |

Conformational Analysis of Tetramethylcyclohexane Isomers

The presence of four methyl groups dramatically amplifies these steric demands, leading to complex conformational outcomes. In some cases, the strain of the chair conformation becomes so great that a twist-boat form is preferred. This phenomenon is well-documented in other highly substituted systems, such as cis-1,4-di-tert-butylcyclohexane, where the twist-boat is the major conformer.[6][8]

3.1 Case Study: cis- and trans-1,1,3,5-Tetramethylcyclohexane

This pair of isomers provides a clear, quantitative example. The cis isomer places the C3 and C5 methyl groups on the same side as one of the C1 gem-dimethyl groups, while the trans isomer places them on the opposite side.

-

trans-1,1,3,5-Tetramethylcyclohexane: The most stable chair conformation places the C3 and C5 methyl groups in equatorial positions. This leaves one of the C1 methyls in an axial position. The total strain is from one axial methyl group (two Me/H 1,3-diaxial interactions), totaling ~1.8 kcal/mol .

-

cis-1,1,3,5-Tetramethylcyclohexane: In the most stable chair form, the C5 methyl can be equatorial, but this forces the C3 methyl into an axial position. This creates a severe 1,3-diaxial interaction with the axial C1 methyl group. The total strain is the sum of one Me/Me 1,3-diaxial interaction (~5.4 kcal/mol) and one Me/H 1,3-diaxial interaction (the axial C1 methyl with the C5 axial hydrogen, ~0.9 kcal/mol), totaling ~6.3 kcal/mol .

The calculated energy difference between the most stable chair conformers is approximately 4.5 kcal/mol (18.8 kJ/mol). Experimental determination has found the energy difference between the cis and trans isomers to be 15.5 kJ/mol, showing strong agreement with the analysis based on additive 1,3-diaxial interactions.[8]

3.2 Case Study: 1,1,4,4-Tetramethylcyclohexane

This isomer is conformationally fascinating. In a chair conformation, one methyl group from each gem-dimethyl pair must be axial. This results in four Me/H 1,3-diaxial interactions (two on each face of the ring), for a total strain of 4 * 0.9 = 3.6 kcal/mol . However, the molecule can adopt a twist-boat conformation where all four methyl groups occupy pseudo-equatorial or isoclinal positions, avoiding the severe 1,3-diaxial strain.[8] While this introduces other strains (torsional, flagpole), the avoidance of the four axial methyl interactions makes the twist-boat a highly competitive and likely predominant conformer for this isomer.

| Isomer | Most Stable Chair Conformation | Estimated Chair Strain (kcal/mol) | Likely Preferred Conformation | Rationale |

| trans-1,1,3,5- | 1 axial Me, 3 equatorial Me | ~1.8 | Chair | Minimal 1,3-diaxial strain. |

| cis-1,1,3,5- | 2 axial Me, 2 equatorial Me | ~6.3 | Chair | Strain is high, but chair is likely retained. |

| 1,1,4,4- | 2 axial Me, 2 equatorial Me | ~3.6 | Twist-Boat | Avoids four Me/H 1,3-diaxial interactions present in the chair. |

| all-cis-1,2,3,4- | 2 axial Me, 2 equatorial Me | >3.6 + gauche | Twist-Boat | Severe 1,3-diaxial strain and gauche interactions favor a non-chair form. |

Methodologies for Conformational Analysis

Determining the conformational equilibrium of a polysubstituted cyclohexane requires a combination of experimental and computational techniques.

4.1 Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy

Objective: To "freeze out" the chair-chair interconversion on the NMR timescale to observe and quantify the individual conformers at equilibrium.

Principle: At room temperature, the chair flip is rapid, and NMR provides an averaged spectrum. By lowering the temperature, the rate of interconversion slows. Below the coalescence temperature, sharp, distinct signals for each conformer can be observed. The relative populations can be determined by integrating the signals corresponding to the same carbon in each conformer.[12]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10-20 mg of the tetramethylcyclohexane isomer in a suitable low-freezing deuterated solvent (e.g., CDCl₃/CFCl₃ mixture, [²H₈]toluene, or propane). The solvent system must remain liquid at the target low temperatures (e.g., down to -150 °C / 123 K).[8]

-

Initial Spectrum: Acquire a standard ¹³C NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline, showing the time-averaged chemical shifts.

-

Variable Temperature (VT) Experiment:

-

Cool the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate for at least 10-15 minutes at each new temperature.

-

Acquire a ¹³C spectrum at each temperature, observing the broadening of signals as the exchange rate slows. The temperature at which signals merge is the coalescence temperature, which can be used to calculate the energy barrier (ΔG‡) to inversion.

-

-

Low-Temperature Spectrum: Continue cooling until well below the coalescence point, where sharp, separate signals for the major and minor conformers are resolved. A temperature of -148 °C (125 K) has been successfully used for similar systems.[8]

-

Data Analysis:

-

Identify pairs of signals corresponding to the same carbon atom in the two different conformers (e.g., Chair A and Chair B, or Chair and Twist-Boat).

-

Carefully integrate these paired signals. To ensure accuracy, compare integrals for multiple, well-resolved carbon signals.

-

Calculate the equilibrium constant, K_eq = [Major Conformer] / [Minor Conformer].

-

Calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RT ln(K_eq) , where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

-

4.2 Computational Protocol: Molecular Mechanics Energy Minimization

Objective: To calculate the steric energies of different potential conformers (chair, twist-boat) and identify the global energy minimum.

Principle: Molecular mechanics uses classical physics to model molecules as a collection of balls (atoms) and springs (bonds). A force field, such as MMFF94, contains the parameters to calculate the energy of a given geometry, accounting for bond stretching, angle bending, torsional strain, and van der Waals interactions.[13] Geometry optimization algorithms search the potential energy surface for the lowest energy structure.

Step-by-Step Workflow (using Avogadro software as an example):

-

Build the Initial Structure:

-

Open Avogadro. Use the build tool to construct the desired tetramethylcyclohexane isomer (e.g., 1,1,4,4-tetramethylcyclohexane).

-

Build the molecule in a clear chair conformation. Ensure the correct stereochemistry (cis/trans) is set.

-

-

Set Up the Calculation:

-

Perform Geometry Optimization (Energy Minimization):

-

Navigate to Extensions -> Optimize Geometry. The software will iteratively adjust bond lengths and angles to find the nearest local energy minimum.

-

Once the optimization is complete (indicated in the status bar), the structure represents the optimized chair conformer.

-

-

Calculate and Record Energy:

-

Navigate to Extensions -> Molecular Mechanics -> Calculate Energy.

-

Record the final energy value (often in kJ/mol or kcal/mol).

-

-

Generate and Optimize the Twist-Boat Conformer:

-

Save the optimized chair structure under a new name.

-

Manually manipulate the structure to approximate a twist-boat conformation. This can be done using the manipulation tool to "pull" one carbon up and the opposite carbon down, then slightly twisting the ring.

-

Repeat steps 3 (Optimize Geometry) and 4 (Calculate Energy) for this new starting geometry. The optimization should converge to the nearest twist-boat energy minimum.

-

-

Analyze Results: Compare the final minimized energies of the chair and twist-boat conformers. The structure with the lower energy is the computationally predicted global minimum and therefore the most stable conformer.

Sources

- 1. brainly.com [brainly.com]

- 2. askthenerd.com [askthenerd.com]

- 3. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 6. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sikhcom.net [sikhcom.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The application of low temperature 13C nuclear magnetic resonance spectroscopy to the determination of the A values of amino-, methylamino-, and dimethylamino-substituents in cyclohexane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]

- 14. sapub.org [sapub.org]

An In-depth Technical Guide to Steric Hindrance in 1,2,4,5-Tetramethylcyclohexane Isomers

Abstract

This technical guide provides a comprehensive analysis of the conformational isomerism and steric hindrance in the stereoisomers of 1,2,4,5-tetramethylcyclohexane. Aimed at researchers, scientists, and professionals in drug development, this document delves into the intricate interplay of steric factors that dictate the three-dimensional structure and relative stability of these polysubstituted cyclohexanes. By integrating fundamental principles of conformational analysis with quantitative energetic data, this guide offers a detailed examination of 1,3-diaxial interactions, gauche-butane interactions, and the highly destabilizing 1,3-syn-axial dimethyl interactions. Furthermore, it outlines robust experimental and computational methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT), for the elucidation and validation of these conformational preferences.

Introduction: The Primacy of Conformation in Molecular Function

In the realm of molecular sciences, the three-dimensional arrangement of atoms—the conformation—is a paramount determinant of a molecule's physical, chemical, and biological properties. For cyclic molecules, and particularly for cyclohexane derivatives, the chair conformation represents the most stable arrangement, minimizing both angle and torsional strain.[1] However, the introduction of substituents onto the cyclohexane ring disrupts the energetic equivalence of the two interconverting chair forms, leading to a complex conformational landscape governed by steric hindrance.[2] Understanding these conformational preferences is of critical importance in fields such as medicinal chemistry, where the specific shape of a molecule dictates its interaction with biological targets.

This guide focuses on the conformational analysis of this compound, a polysubstituted cyclohexane that serves as an excellent model system for exploring the cumulative and often competing effects of multiple steric interactions. We will systematically dissect the stereoisomers of this molecule, analyze their conformational equilibria, and quantify the energetic penalties associated with unfavorable steric arrangements.

Stereoisomers of this compound

The substitution pattern of this compound gives rise to several stereoisomers, defined by the relative orientation (cis or trans) of the methyl groups with respect to the plane of the cyclohexane ring. A systematic analysis reveals the following possible stereoisomers:

-

(1r,2c,4c,5c)-1,2,4,5-tetramethylcyclohexane (all-cis)

-

(1r,2t,4c,5c)-1,2,4,5-tetramethylcyclohexane

-

(1r,2c,4t,5c)-1,2,4,5-tetramethylcyclohexane

-

(1r,2c,4c,5t)-1,2,4,5-tetramethylcyclohexane

-

(1r,2t,4t,5c)-1,2,4,5-tetramethylcyclohexane

-

(1r,2t,4c,5t)-1,2,4,5-tetramethylcyclohexane

-

(1r,2c,4t,5t)-1,2,4,5-tetramethylcyclohexane

-

(1r,2t,4t,5t)-1,2,4,5-tetramethylcyclohexane (all-trans)

The stability of each of these stereoisomers is dictated by the steric interactions present in its most stable chair conformation. To determine this, we must consider the energetic cost of placing methyl groups in axial positions and the interactions between adjacent and 1,3-disposed methyl groups.

Energetic Landscape of Steric Interactions in Substituted Cyclohexanes

The relative energies of different conformers are determined by a summation of the energetic penalties arising from various steric interactions. For methyl-substituted cyclohexanes, the most significant of these are:

-

1,3-Diaxial Interaction (A-value): The steric strain between an axial methyl group and the two axial hydrogens on the same side of the ring (at C3 and C5 relative to the methyl group at C1). This interaction has an energetic cost of approximately 1.7 kcal/mol (7.6 kJ/mol).[2][3] This is a result of two gauche-butane interactions between the axial methyl group and the ring carbons.[2]

-

Gauche-Butane Interaction: The steric strain between two methyl groups on adjacent carbons when they are in a gauche relationship (dihedral angle of approximately 60°). This interaction contributes about 0.9 kcal/mol (3.8 kJ/mol) of strain.[4][5]

-

1,3-Syn-Axial Dimethyl Interaction: A highly destabilizing interaction that occurs when two methyl groups are in axial positions on the same side of the cyclohexane ring (e.g., at C1 and C3). This severe steric clash is significantly more energetic than a methyl-hydrogen 1,3-diaxial interaction, with an estimated energetic penalty of approximately 5.4 kcal/mol.

These energetic parameters are crucial for predicting the most stable conformation of each stereoisomer of this compound.

Table 1: Energetic Cost of Key Steric Interactions in Methyl-Substituted Cyclohexanes

| Interaction | Description | Approximate Energy Cost (kcal/mol) | Approximate Energy Cost (kJ/mol) |

| 1,3-Diaxial (Me-H) | An axial methyl group interacting with two axial hydrogens. | 1.7 | 7.6 |

| Gauche (Me-Me) | Two methyl groups on adjacent carbons with a 60° dihedral angle. | 0.9 | 3.8 |

| 1,3-Syn-Axial (Me-Me) | Two axial methyl groups on the same side of the ring. | 5.4 | 22.6 |

Conformational Analysis of this compound Isomers

By applying the energetic penalties outlined above, we can analyze the chair conformations of each stereoisomer to determine the most stable arrangement and estimate its relative stability. The guiding principle is that the most stable conformation will seek to minimize the number and severity of steric interactions, primarily by placing the maximum number of methyl groups in equatorial positions.

Below is a detailed analysis of two representative stereoisomers:

The All-Equatorial Isomer: A Model of Stability

One of the most stable stereoisomers will be the one that can adopt a chair conformation with all four methyl groups in equatorial positions. Let's consider the (1r,2t,4t,5c)-1,2,4,5-tetramethylcyclohexane isomer. In one of its chair conformations, all four methyl groups can occupy equatorial positions, thus avoiding any 1,3-diaxial interactions. The only significant steric strain in this conformation arises from two gauche interactions between the methyl groups at C1-C2 and C4-C5.

-

Total Strain Energy ≈ 2 x (gauche Me-Me) = 2 x 0.9 kcal/mol = 1.8 kcal/mol

This all-equatorial conformation represents a low-energy state and is therefore expected to be a highly stable isomer.

Caption: All-equatorial conformer of a stable this compound isomer.

An Isomer with Inevitable Axial Substituents: A Case of High Strain

Now, let's examine the (1r,2c,4c,5c)-1,2,4,5-tetramethylcyclohexane (all-cis) isomer. In any chair conformation of this isomer, it is impossible to place all methyl groups in equatorial positions. A careful analysis reveals that the most stable chair conformation will have two methyl groups in equatorial positions and two in axial positions. This arrangement leads to significant steric strain.

For instance, a conformation with methyl groups at C1 and C4 in equatorial positions would force the methyl groups at C2 and C5 into axial positions. This would result in:

-

Two 1,3-diaxial (Me-H) interactions for the C2-methyl group.

-

Two 1,3-diaxial (Me-H) interactions for the C5-methyl group.

-

A highly destabilizing 1,3-syn-axial (Me-Me) interaction between the C2 and C5 methyl groups is not present in this specific arrangement, but other conformations of this isomer could exhibit it.

-

Gauche interactions between adjacent methyl groups.

A conformation with axial methyls at C2 and C4 would lead to:

-

Total Strain Energy ≈ 2 x (1,3-diaxial Me-H) + gauche interactions

-

Total Strain Energy ≈ 2 x 1.7 kcal/mol + ... = 3.4 kcal/mol + ...

The presence of multiple axial substituents makes this isomer significantly less stable than the all-equatorial isomer.

Caption: A strained conformer with two axial methyl groups.

Experimental and Computational Workflows for Conformational Analysis

The theoretical predictions of conformational stability must be validated through experimental and computational methods. This section outlines standard protocols for such analyses.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of cyclohexane derivatives in solution.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Analysis of Chemical Shifts: Protons in an axial environment are generally more shielded and appear at a lower chemical shift (more upfield) compared to their equatorial counterparts.

-

Analysis of Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons (Karplus relationship).

-

Large coupling constants (³J_ax-ax ≈ 8-13 Hz) are indicative of an axial-axial relationship (dihedral angle ≈ 180°).

-

Small coupling constants (³J_ax-eq and ³J_eq-eq ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships (dihedral angle ≈ 60°).

-

-

-

2D NMR Spectroscopy (NOESY):

-

Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum. The NOESY experiment detects protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[6]

-

Analysis of Cross-Peaks: The presence of a cross-peak between two protons in a NOESY spectrum indicates their spatial proximity. For cyclohexane derivatives, strong NOE cross-peaks are expected between an axial substituent and the axial protons at the 3 and 5 positions. Conversely, an equatorial substituent will show NOEs to adjacent equatorial and axial protons.

-

Caption: Experimental workflow for NMR-based conformational analysis.

Computational Protocol: DFT and Molecular Mechanics

Computational chemistry provides a powerful means to model the different conformations and calculate their relative energies.

Step-by-Step Protocol for Computational Analysis:

-

Initial Structure Generation: For each stereoisomer, generate initial 3D structures for all possible chair and boat/twist-boat conformations using a molecular modeling software (e.g., Avogadro, ChemDraw).[7]

-

Molecular Mechanics (MM) Optimization: Perform an initial geometry optimization of all generated structures using a suitable force field (e.g., MMFF94, UFF). This is a computationally inexpensive way to obtain reasonable starting geometries.

-

Density Functional Theory (DFT) Optimization:

-

Take the low-energy conformers from the MM optimization and perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).

-

Include a dispersion correction (e.g., D3) to accurately account for van der Waals interactions.

-

-

Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Energy Analysis: Compare the calculated Gibbs free energies of all the conformers for each stereoisomer. The conformer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant at equilibrium.

Caption: A typical computational workflow for conformational analysis.

Conclusion: A Synergistic Approach to Understanding Molecular Conformation

The conformational analysis of this compound isomers serves as a compelling case study in the principles of steric hindrance. By systematically evaluating the energetic penalties of 1,3-diaxial and gauche interactions, we can make robust predictions about the relative stabilities of the different stereoisomers. The isomer that can adopt an all-equatorial conformation is predicted to be significantly more stable than isomers that are forced to place one or more methyl groups in sterically demanding axial positions.

The integration of theoretical predictions with experimental validation through advanced NMR techniques and computational modeling provides a powerful and self-validating system for elucidating the three-dimensional structures of complex molecules. For researchers in drug development and materials science, a thorough understanding of these conformational principles is indispensable for the rational design of molecules with desired properties and functions.

References

- Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.

- Unacademy. (n.d.). The Methods of Prediction of Stability of Different Conformations of Disubstituted Cyclohexanes.

- Stenutz, R. (n.d.). cis,cis,trans-1,2,4,5-tetramethylcyclohexane.

- Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. [Link]

- Chemistry LibreTexts. (2021, July 5). 7.1.4: Substituted Cyclohexanes. [Link]

- Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. [Link]

- Orgo Made Simple. (n.d.). cis-1,2-Dimethylcyclohexane.

- Master Organic Chemistry. (2020, May 29).

- NIST. (n.d.). Cyclohexane, 1,2,4,5-tetramethyl-. In NIST Chemistry WebBook.

- University of Ottawa. (n.d.). NOESY and EXSY.

- University College London. (n.d.). NOE Experiments.

- Brainly.in. (2020, October 15). the energy of cis 1 3 dimethyl cyclohexane.

- ChemRxiv. (2022, April 21).

- University of Wisconsin-Platteville. (n.d.). Cyclohexane Conformational Analysis.

- Chegg. (2018, November 23). Solved Draw the possible stereoisomers for.

- Orgo Made Simple. (n.d.). cis-1,3-Dimethylcyclohexane.

- NIST. (n.d.). This compound, cis-. In NIST Chemistry WebBook.

- NIST. (n.d.). This compound, trans-. In NIST Chemistry WebBook.

- PubChem. (n.d.). This compound.

- Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr.

- Journal of the American Chemical Society. (2026, January 5).

- Chemistry Stack Exchange. (2015, May 6). Relative stability of cis and trans cycloalkenes. [Link]

- The Journal of Physical Chemistry. (n.d.).

- ResearchGate. (n.d.). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy.

- ResearchGate. (2017, July 30). Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. [Link]

- Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]

- ResearchGate. (n.d.). Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology. [Link]

- Scribd. (n.d.).